(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2-Dehydrobudesonide is typically prepared as an impurity during the synthesis of Budesonide . The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. The preparation process includes the following steps:
Starting Materials: The synthesis begins with the appropriate steroidal precursors.
Reaction Conditions: The reaction conditions involve controlled temperature and pressure settings to facilitate the formation of 1,2-Dehydrobudesonide.
Purification: The final product is purified using techniques such as chromatography to isolate 1,2-Dehydrobudesonide from other impurities.
Chemical Reactions Analysis
1,2-Dehydrobudesonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1,2-Dehydrobudesonide has several scientific research applications, including:
Mechanism of Action
1,2-Dehydrobudesonide exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
1,2-Dehydrobudesonide is similar to other glucocorticoids such as Budesonide, 21-Dehydrobudesonide, and 14,15-Dehydrobudesonide . it is unique in its specific chemical structure and its role as an impurity in the synthesis of Budesonide . The similar compounds include:
Budesonide: A non-halogenated glucocorticoid used as an anti-inflammatory agent.
21-Dehydrobudesonide: A related compound with similar anti-inflammatory properties.
14,15-Dehydrobudesonide: Another related compound with similar properties.
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1 |
InChI Key |
UEXJIOHTZFZGOQ-PZETWVICSA-N |
Isomeric SMILES |
CCCC1OC2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.